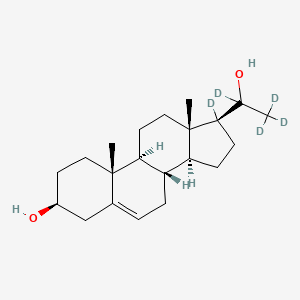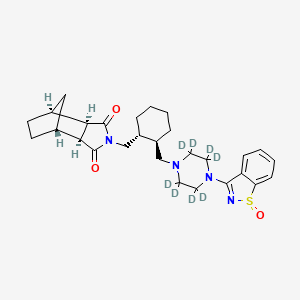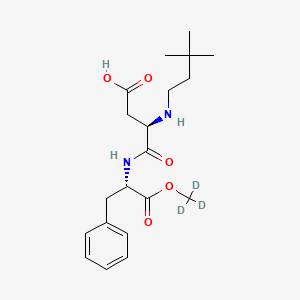
Tigloyl-L-carnitine-d3 (chloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tigloyl-L-carnitine-d3 (chloride) is a deuterium-labeled derivative of Tigloyl-L-carnitine chloride. This compound is primarily used in scientific research, particularly in studies involving stable isotopes. Deuterium labeling is a technique where hydrogen atoms in a molecule are replaced with deuterium, a stable isotope of hydrogen. This modification can significantly affect the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool in drug development and metabolic studies .
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Tigloyl-L-carnitine-d3 (chloride) are not well-documented. Typically, the production of deuterium-labeled compounds involves specialized facilities equipped to handle isotopic labeling. These facilities use advanced techniques to ensure the purity and consistency of the labeled compounds .
化学反応の分析
Types of Reactions
Tigloyl-L-carnitine-d3 (chloride) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions
The specific reagents and conditions used in the reactions of Tigloyl-L-carnitine-d3 (chloride) depend on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from the reactions of Tigloyl-L-carnitine-d3 (chloride) depend on the type of reaction and the specific reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols .
科学的研究の応用
Tigloyl-L-carnitine-d3 (chloride) has several scientific research applications, including:
Chemistry: Used as a tracer in studies involving stable isotopes to understand reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new drugs and therapeutic agents by providing insights into the metabolic fate of compounds
作用機序
The mechanism of action of Tigloyl-L-carnitine-d3 (chloride) involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium labeling allows researchers to track the compound’s movement and transformation within biological systems. This provides valuable information on the pharmacokinetics and metabolism of the compound, aiding in the development of new drugs and therapeutic agents .
類似化合物との比較
Similar Compounds
Tigloyl-L-carnitine chloride: The non-deuterated version of Tigloyl-L-carnitine-d3 (chloride).
L-Carnitine: A naturally occurring compound involved in the transport of fatty acids into mitochondria for energy production.
Acetyl-L-carnitine: A derivative of L-carnitine that has been acetylated, commonly used in studies involving brain function and cognitive health
Uniqueness
Tigloyl-L-carnitine-d3 (chloride) is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium allows for more precise tracking and quantitation of the compound in biological systems, making it a valuable tool in drug development and metabolic studies .
特性
分子式 |
C12H22ClNO4 |
|---|---|
分子量 |
282.78 g/mol |
IUPAC名 |
[(2R)-3-carboxy-2-[(E)-2-methylbut-2-enoyl]oxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C12H21NO4.ClH/c1-6-9(2)12(16)17-10(7-11(14)15)8-13(3,4)5;/h6,10H,7-8H2,1-5H3;1H/b9-6+;/t10-;/m1./s1/i3D3; |
InChIキー |
PNDHRANMFFUOLD-PIBOUNTKSA-N |
異性体SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)/C(=C/C)/C.[Cl-] |
正規SMILES |
CC=C(C)C(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


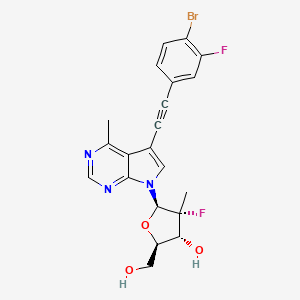
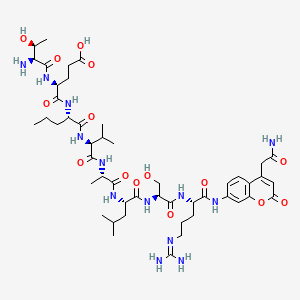
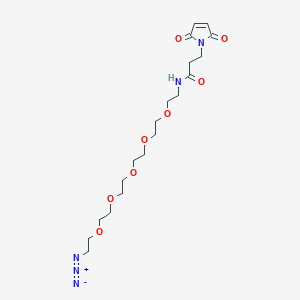
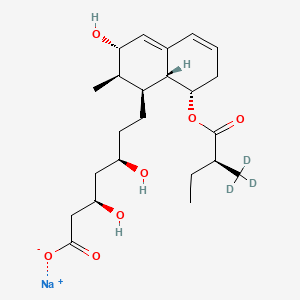

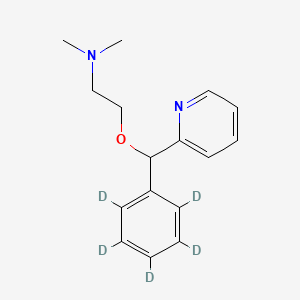

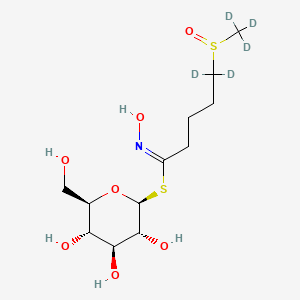

![4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[3-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12418270.png)
